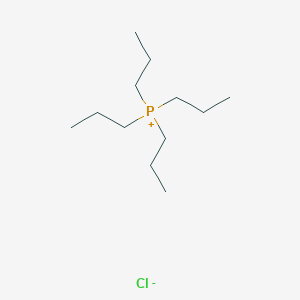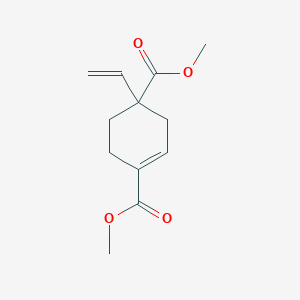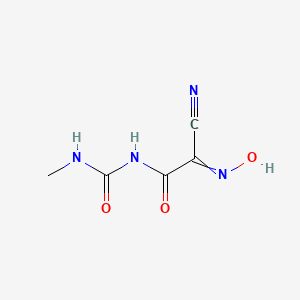
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound with the molecular formula C5H7N3O3 This compound is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then reacted with methyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-2-(hydroxyimino)acetamide: Similar structure but lacks the methylcarbamoyl group.
2-Cyanoacetamide: Lacks both the hydroxyimino and methylcarbamoyl groups.
N-Methylcarbamoylacetamide: Lacks the cyano and hydroxyimino groups.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is unique due to the presence of all three functional groups (cyano, hydroxyimino, and methylcarbamoyl) in its structure
Propiedades
Número CAS |
59653-14-4 |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
2-cyano-2-hydroxyimino-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c1-7-5(11)8-4(10)3(2-6)9-12/h12H,1H3,(H2,7,8,10,11) |
Clave InChI |
ZPJPBGZDPWPNII-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC(=O)C(=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


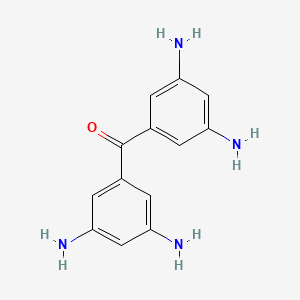
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
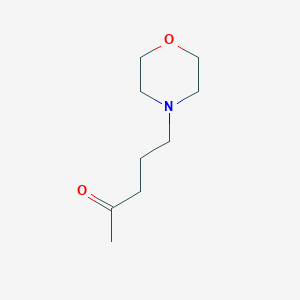
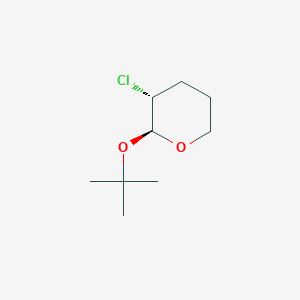
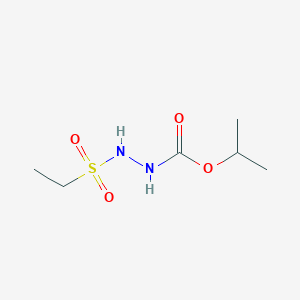
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
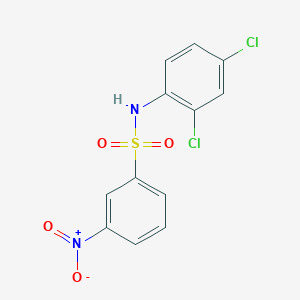
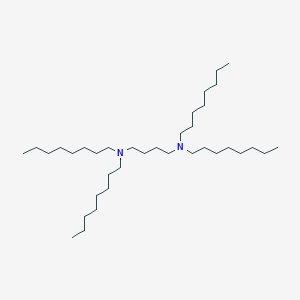
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

